molecular formula C11H18O2 B15325391 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one CAS No. 62115-82-6

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one

Cat. No.: B15325391
CAS No.: 62115-82-6
M. Wt: 182.26 g/mol
InChI Key: ONSBAAAMUUZBQX-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one is a cyclohexanone derivative featuring a methyl group at the 4-position and a 2-methylpropanoyl (isobutyryl) group at the 2-position. This compound is characterized by its bicyclic ketone structure, which imparts unique electronic and steric properties.

Properties

CAS No.

62115-82-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-methyl-2-(2-methylpropanoyl)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-7(2)11(13)9-6-8(3)4-5-10(9)12/h7-9H,4-6H2,1-3H3

InChI Key

ONSBAAAMUUZBQX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with isobutyraldehyde, followed by hydrogenation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, followed by hydrogenation using a palladium catalyst and oxidation with an oxidizing agent like sodium hypochlorite .

Industrial Production Methods

Industrial production of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of inexpensive starting materials and readily available reagents is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaClO), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products

Scientific Research Applications

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

(2R)-4-Methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one (Mannich Base)

Structural Features :

  • Core: Cyclohexanone with 4-methyl substitution.
  • Substituents : Aromatic (p-tolyl) and secondary amine groups at the 2-position.
  • Molecular Weight : 307.44 amu .

Physicochemical Properties :

  • Melting Point : 164–166°C.
  • Solubility : Soluble in DMSO, DMF, and common organic solvents.
  • IR Data : ν(N-H) at 3410 cm⁻¹, ν(C=O) at 1701 cm⁻¹, and aromatic ν(C=C) at 1519 cm⁻¹ .

Key Differences :

  • The Mannich base contains a polar NH group and aromatic rings, enhancing hydrogen bonding and π-π interactions. In contrast, 4-methyl-2-(2-methylpropanoyl)cyclohexan-1-one lacks NH functionality, reducing polarity but increasing hydrophobicity.

(2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one

Structural Features :

  • Core: Cyclohexanone.
  • Substituents : Methyl at 5-position and isopropyl at 2-position.
  • Molecular Weight: Not explicitly stated but estimated ~168.28 amu.

Key Differences :

  • The isopropyl group is less sterically demanding than the isobutyryl group. This reduces steric hindrance in reactions (e.g., nucleophilic additions to the ketone). The absence of an acyl group diminishes electrophilic character compared to the target compound .

3-Geranyl-1-(2-methylpropanoyl)phloroglucinol

Structural Features :

  • Core: Phloroglucinol (trihydroxybenzene).
  • Substituents: Geranyl (terpene) and 2-methylpropanoyl groups.

Key Differences :

  • The aromatic phloroglucinol core contrasts with the cyclohexanone ring, leading to divergent electronic environments. The isobutyryl group in both compounds suggests shared reactivity in acyl transfer or hydrolysis, but the biological contexts differ significantly.

4-Methyl-1-(propan-2-yl)cyclohexan-1-ol

Structural Features :

  • Core: Cyclohexanol.
  • Substituents : Methyl at 4-position and isopropyl at 1-position.

Key Differences :

  • The hydroxyl group introduces hydrogen bonding capability, increasing water solubility compared to the ketone derivatives. The lack of a carbonyl group reduces electrophilicity, limiting utility in condensation reactions .

Comparative Data Table

Compound Molecular Weight (amu) Functional Groups Melting Point (°C) Solubility Profile Key Applications
4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one ~196.27 (calculated) Ketone, Isobutyryl Not reported Organic solvents (e.g., CHCl₃, EtOAc) Organic synthesis intermediate
Mannich Base 307.44 Ketone, NH, Aromatic 164–166 DMSO, DMF, EtOH Pharmaceutical ligands
(2R,5S)-5-Methyl-2-isopropylcyclohexanone ~168.28 Ketone, Methyl, Isopropyl Not reported Organic solvents Fragrance, flavoring
3-Geranyl-1-(2-methylpropanoyl)phloroglucinol ~388.50 (estimated) Acyl, Terpene, Phenol Not reported Lipophilic media Antibacterial agents
4-Methyl-1-isopropylcyclohexanol ~154.25 Alcohol, Methyl, Isopropyl Not reported Polar solvents (e.g., H₂O) Surfactants, solvents

Research Findings and Implications

  • Reactivity: The isobutyryl group in 4-methyl-2-(2-methylpropanoyl)cyclohexan-1-one enhances electrophilicity at the carbonyl, making it susceptible to nucleophilic attack (e.g., Grignard reactions). This contrasts with the Mannich base, where the NH group participates in hydrogen bonding and metal coordination .
  • Synthetic Utility : The compound’s lipophilicity and ketone functionality make it a candidate for synthesizing complex bicyclic frameworks or as a precursor in asymmetric catalysis.

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